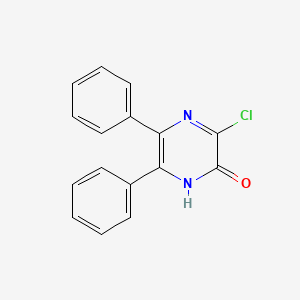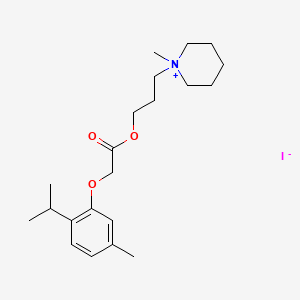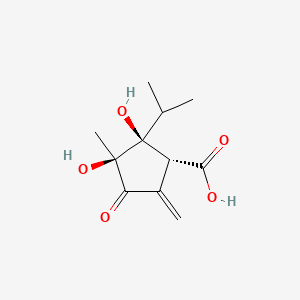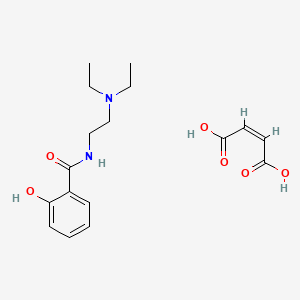![molecular formula C13H18N2 B14683916 Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- CAS No. 35704-28-0](/img/structure/B14683916.png)
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is a chemical compound with the molecular formula C13H18N2 It is known for its unique structure, which includes a cyclohexylidene ring substituted with a tert-butyl group and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- typically involves the reaction of a cyclohexanone derivative with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile groups or the cyclohexylidene ring are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile groups can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexylidene ring provides a hydrophobic environment that can enhance binding affinity to certain targets. The pathways involved in its mechanism of action depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the cyclohexylidene ring.
Cyclohexanone: A precursor in the synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-.
tert-Butylcyclohexane: A compound with a similar cyclohexylidene ring but without the nitrile groups.
Uniqueness
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is unique due to the combination of its cyclohexylidene ring and nitrile groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.
Eigenschaften
CAS-Nummer |
35704-28-0 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
2-(4-tert-butylcyclohexylidene)propanedinitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)12-6-4-10(5-7-12)11(8-14)9-15/h12H,4-7H2,1-3H3 |
InChI-Schlüssel |
HPEBEFGIAXHQBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=C(C#N)C#N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


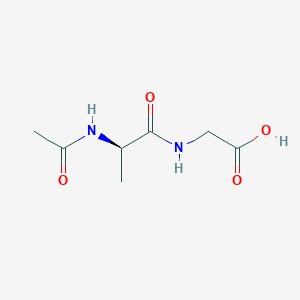
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
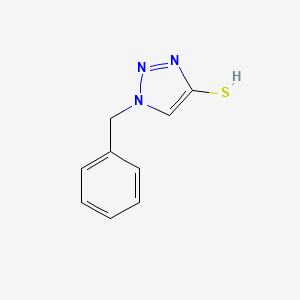
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
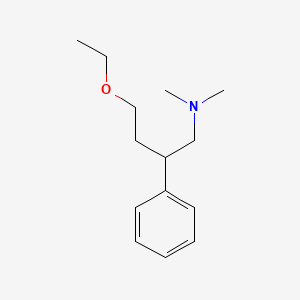
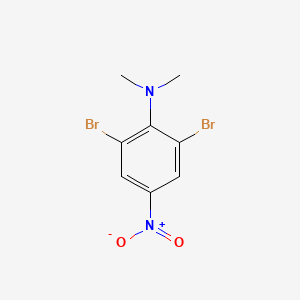

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
